N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
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Overview
Description
“N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride” is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the dioxolo and carboxamide groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, benzo[d]thiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities, making it a subject of interest in drug discovery.
Medicine
Medicinal applications could include the development of new therapeutic agents targeting specific diseases. The compound’s ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, such compounds may be used in the development of new materials, dyes, and agrochemicals. Their diverse chemical properties enable a wide range of applications.
Mechanism of Action
The mechanism of action of “N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives such as:
- 2-(4-Aminophenyl)benzo[d]thiazole
- 2-(4-Methoxyphenyl)benzo[d]thiazole
- 2-(4-Nitrophenyl)benzo[d]thiazole
Uniqueness
What sets “N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide hydrochloride” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2.ClH/c1-23(2)5-6-24(19(25)12-3-4-13-17(7-12)28-10-21-13)20-22-14-8-15-16(27-11-26-15)9-18(14)29-20;/h3-4,7-10H,5-6,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJVQTYUQVLUPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(C=C4)N=CS5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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